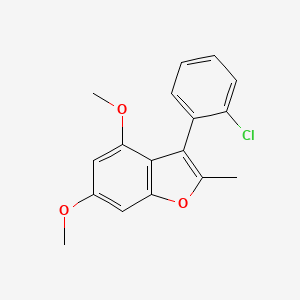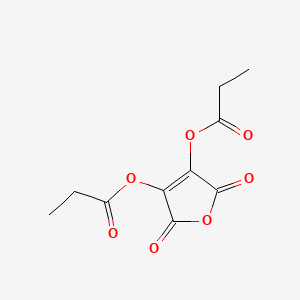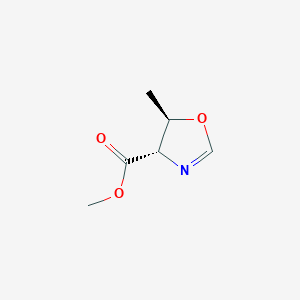
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline core substituted with a tribromomethyl group and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Tribromomethyl Group: The tribromomethyl group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tribromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
- 4-Dodecyl-N-(3-bromomethyl)quinolin-6-yl)benzenesulfonamide
- 4-Dodecyl-N-(3-chloromethyl)quinolin-6-yl)benzenesulfonamide
- 4-Dodecyl-N-(3-fluoromethyl)quinolin-6-yl)benzenesulfonamide
Uniqueness
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and potential biological activity compared to its mono- or di-halogenated analogs. This makes it a valuable compound for exploring new chemical reactions and biological interactions.
属性
CAS 编号 |
457068-87-0 |
|---|---|
分子式 |
C28H35Br3N2O2S |
分子量 |
703.4 g/mol |
IUPAC 名称 |
4-dodecyl-N-[3-(tribromomethyl)quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H35Br3N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-16-26(17-14-22)36(34,35)33-25-15-18-27-23(20-25)19-24(21-32-27)28(29,30)31/h13-21,33H,2-12H2,1H3 |
InChI 键 |
MUEOTPJKOQKAHR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC(=CN=C3C=C2)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


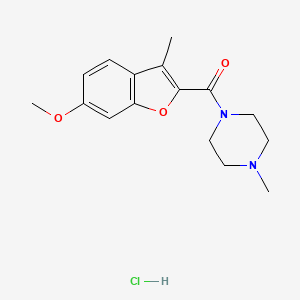

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
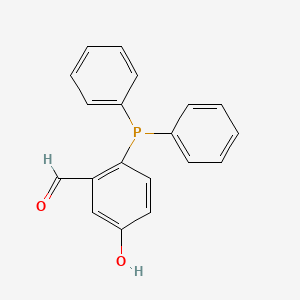
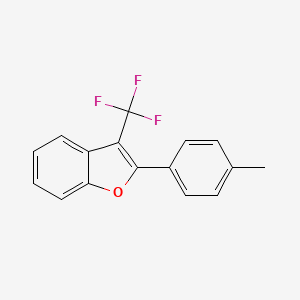
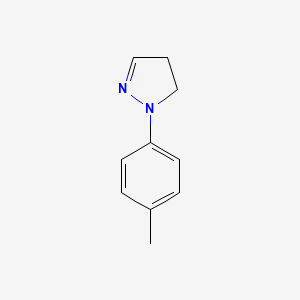
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
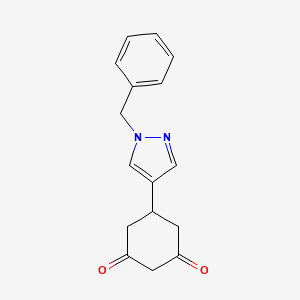
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
